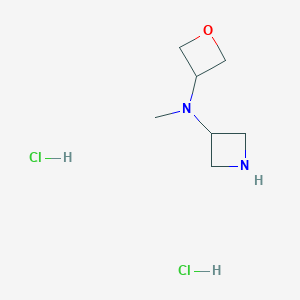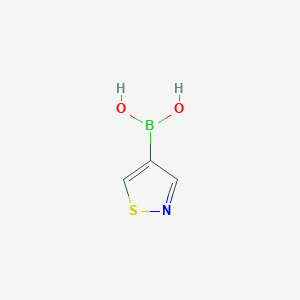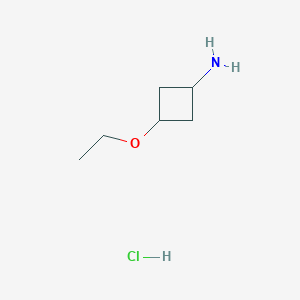
3-(3-Iodophenyl)oxetan-3-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Iodophenyl)oxetan-3-amine hydrochloride, also known as IPOA hydrochloride, is a chemical compound with the molecular formula C9H11ClINO . It is usually available in a white or off-white powder form.
Molecular Structure Analysis
The molecular structure of this compound has been elucidated by single-crystal X-ray diffraction . The InChI code for this compound is 1S/C9H10INO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 275.09 g/mol . It is sparingly soluble in water.Wissenschaftliche Forschungsanwendungen
Catalytic One-Pot Oxetane to Carbamate Conversions
Research has demonstrated that oxetanes, including 3-(3-Iodophenyl)oxetan-3-amine hydrochloride, are valuable in synthesizing carbamates. A study by Guo et al. (2016) highlights a one-pot three-component reaction strategy for coupling oxetanes with amines and carbon dioxide. This process, mediated by an aluminium-based catalyst, allows the efficient synthesis of functionalized carbamates, important in pharmaceutical applications (Guo et al., 2016).
Oxetane in Polymer and Drug Synthesis
Oxetanes, like this compound, are prominent in polymer synthesis and drug discovery. Bellinghiere et al. (2015) discuss how C(3)-substituted oxetanes deliver polyether glycols with pendant substituents upon polymerization. These oxetanes are also useful in creating bioisosteres for gem-dimethyl or carbonyl groups in drug synthesis (Bellinghiere et al., 2015).
IDO1 Inhibitors in Oncology
In oncology research, 3,3-Disubstituted oxetanes, a category that includes this compound, have been used to develop IDO1 inhibitors suitable for Q3W (once every 3 weeks) dosing. A study by Li et al. (2022) reports on the discovery of such inhibitors, which are significant for testing the IDO1 inhibition mechanism in cancer treatment (Li et al., 2022).
Electrophilic Amination of Carbanions
Research into electrophilic amination, a process relevant to organic synthesis, has utilized compounds like this compound. Armstrong et al. (2000) explored using 3-aryl-N-carboxamido oxaziridines for the amination of carbanions, demonstrating the versatility of oxetane derivatives in synthetic chemistry (Armstrong et al., 2000).
Iodine-Catalyzed C-N Bond Formation
In a study by Gupta et al. (2017), iodine-catalyzed cross-dehydrogenative coupling using amines, including this compound, was investigated. This method allows for the synthesis of 3-aminoquinoxalinones under ambient conditions, highlighting the compound's utility in creating pharmaceutically active derivatives (Gupta et al., 2017).
Eigenschaften
IUPAC Name |
3-(3-iodophenyl)oxetan-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLOPLPQWMGAPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC(=CC=C2)I)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Boc-5-azaspiro[2.4]heptane-1-methamine](/img/structure/B1404944.png)


![6-Cbz-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1404948.png)


![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)


![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)



![[(1S)-3,3-difluorocyclopentyl]methanol](/img/structure/B1404964.png)
